

Gibberellin A4-d2 CAS number and molecular weight

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Compound of Interest

Compound Name: *Gibberellin A4-d2*

Cat. No.: *B12401959*

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In-Depth Technical Guide to Gibberellin A4-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated plant hormone **Gibberellin A4-d2**, including its chemical properties, biological role, and detailed analytical protocols.

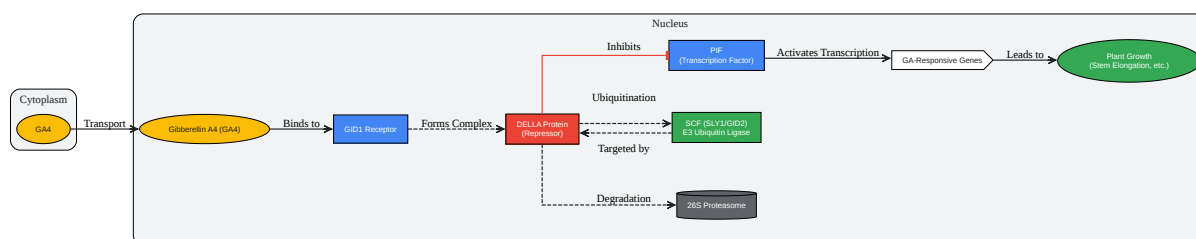
Core Data Presentation

Gibberellin A4-d2 is the deuterium-labeled form of Gibberellin A4 (GA4), a biologically active gibberellin that plays a crucial role in plant growth and development. The deuteration makes it a valuable internal standard for quantitative analysis.

Property	Value	Citations
CAS Number	84693-21-0	
Molecular Weight	334.41 g/mol	
Molecular Formula	C ₁₉ H ₂₂ D ₂ O ₅	
Unlabeled CAS Number	468-44-0	
Synonyms	GA4-d2, (1 α ,2 β ,4 $\alpha\alpha$,4 β ,10 β)-2,4a- Dihydroxy-1-methyl-8- methylene-gibbane-1,10- dicarboxylic Acid 1,4a- Lactone-d2	

Gibberellin A4 Signaling Pathway

Gibberellins, including Gibberellin A4, are plant hormones that regulate a wide array of developmental processes such as stem elongation, seed germination, dormancy, and flowering. The signaling pathway is a well-characterized derepression system. In the absence of GA4, DELLA proteins, which are transcriptional regulators, repress growth-promoting genes. The binding of GA4 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This complex is then recognized by an F-box protein (SLY1 or GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA repressors allows for the transcription of GA-responsive genes, thereby promoting plant growth.



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Gibberellin A4 signaling pathway in the nucleus.

Experimental Protocols

The quantitative analysis of Gibberellin A4 in plant tissues is challenging due to its low concentrations and the presence of interfering substances. The following protocols outline the extraction, purification, and quantification of GA4.

Extraction of Gibberellin A4 from Plant Tissue

This protocol describes a general method for extracting gibberellins from plant material.

Materials:

- Fresh or lyophilized plant tissue
- 80% Methanol (cold)

- Liquid nitrogen
- Mortar and pestle or homogenizer
- Centrifuge
- Rotary evaporator

Procedure:

- Freeze the plant tissue (1-5 g) in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a centrifuge tube and add 10-20 mL of cold 80% methanol.
- Homogenize the mixture thoroughly.
- Shake the mixture at 4°C for at least 4 hours (overnight is recommended).
- Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
- Repeat the extraction of the pellet with another 10 mL of cold 80% methanol and combine the supernatants.
- Concentrate the combined supernatant to the aqueous phase using a rotary evaporator at a temperature below 40°C.

Solid-Phase Extraction (SPE) for Purification

This protocol is for the purification and concentration of the extracted Gibberellin A4 using a C18 SPE cartridge.

Materials:

- C18 SPE cartridge (e.g., 500 mg, 6 mL)

- Aqueous extract from the previous step
- Methanol
- Water (HPLC grade)
- Vacuum manifold

Procedure:

- Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge dry out.
- Load the aqueous plant extract onto the conditioned cartridge.
- Wash the cartridge with 5 mL of water to remove polar impurities.
- Elute the gibberellins with 5 mL of 80% methanol.
- Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of Gibberellin A4 using reverse-phase HPLC with UV detection.^[1]

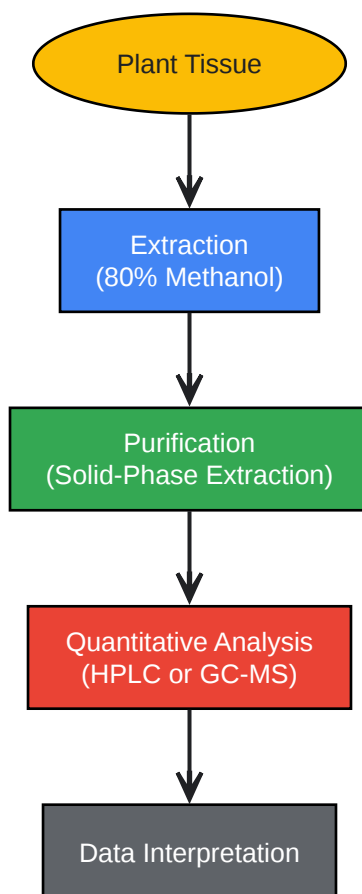
Instrumentation and Conditions:

- HPLC System: With UV detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).^[1] The mobile phase should be filtered and degassed.

- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: 205 nm[1]
- Injection Volume: 20 μ L

Procedure:

- Standard Preparation: Prepare a stock solution of Gibberellin A4 standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
- Sample Analysis: Inject the purified and reconstituted plant extract onto the HPLC system.
- Quantification: Identify the Gibberellin A4 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Gibberellin A4 in the sample by comparing the peak area with the calibration curve generated from the standards. For more accurate quantification, **Gibberellin A4-d2** should be used as an internal standard.



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General workflow for Gibberellin A4 analysis.

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References

- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [file.scrip.org]
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